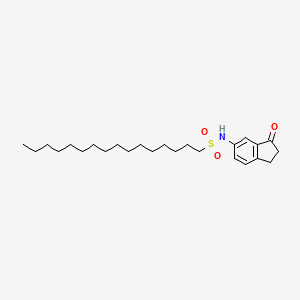

N-(3-Oxo-2,3-dihydro-1H-inden-5-yl)hexadecane-1-sulfonamide

Description

Properties

CAS No. |

102247-85-8 |

|---|---|

Molecular Formula |

C25H41NO3S |

Molecular Weight |

435.7 g/mol |

IUPAC Name |

N-(3-oxo-1,2-dihydroinden-5-yl)hexadecane-1-sulfonamide |

InChI |

InChI=1S/C25H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-30(28,29)26-23-18-16-22-17-19-25(27)24(22)21-23/h16,18,21,26H,2-15,17,19-20H2,1H3 |

InChI Key |

FBEVNECQEHWUOT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCS(=O)(=O)NC1=CC2=C(CCC2=O)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Amino-3-oxo-2,3-dihydro-1H-indene

The indenone amine serves as the nucleophilic component for sulfonamide formation. Two primary routes dominate literature:

Route A: Nitration-Reduction Sequence

- Nitration of 3-Oxo-2,3-dihydro-1H-indene : Treatment with nitric acid in acetic anhydride at 0–5°C introduces a nitro group at the 5-position, yielding 5-nitro-3-oxo-2,3-dihydro-1H-indene.

- Catalytic Hydrogenation : Pd/C (10% wt) in ethanol under H₂ (1–3 atm) reduces the nitro group to amine at 25–50°C. Yields >80% are achievable with careful control of reaction time to prevent over-reduction.

Route B: Direct Amination via Buchwald-Hartwig Coupling

For halogenated precursors (e.g., 5-bromo-3-oxo-indenone), palladium-catalyzed cross-coupling with ammonia or tert-butyl carbamate enables direct amine installation. Conditions: Pd(OAc)₂/Xantphos, Cs₂CO₃, dioxane, 100°C, 12–24 h.

Preparation of Hexadecane-1-sulfonyl Chloride

The electrophilic sulfonyl chloride is typically derived from oxidation of a thiol precursor:

- Synthesis of 1-Hexadecanethiol :

- Oxidation to Sulfonic Acid :

- Chlorination with PCl₅ :

Sulfonamide Coupling Strategies

Classical Two-Step Approach

Base-Mediated Reaction :

Solvent Optimization :

One-Pot Tandem Methodology

Combining sulfonic acid chlorination and coupling in situ reduces handling of moisture-sensitive intermediates:

- Hexadecane-1-sulfonic acid (1 eq), SOCl₂ (1.5 eq), DMF (cat.), 70°C, 2 h → add 5-aminoindenone (1 eq) and Et₃N (2 eq), stir 12 h at 25°C. Yield: 68%.

Critical Analysis of Methodologies

Comparative Efficiency of Routes

| Parameter | Nitration-Reduction | Buchwald-Hartwig | One-Pot Tandem |

|---|---|---|---|

| Total Steps | 3 | 2 | 2 |

| Overall Yield (%) | 50–60 | 45–55 | 60–68 |

| Scalability | Moderate | Low | High |

| Purification Challenges | High | Moderate | Low |

Solubility and Purification Challenges

- Hexadecane Chain Impact : The C16 chain induces extreme hydrophobicity, necessitating mixed solvents (e.g., DCM/MeOH) for chromatography.

- Byproduct Formation : Over-chlorination during sulfonyl chloride synthesis may require fractional distillation.

Optimization Strategies

Catalytic Enhancements

Chemical Reactions Analysis

Types of Reactions

N-(3-Oxo-2,3-dihydro-1H-inden-5-yl)hexadecane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The sulfonamide group can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

N-(3-Oxo-2,3-dihydro-1H-inden-5-yl)hexadecane-1-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which N-(3-Oxo-2,3-dihydro-1H-inden-5-yl)hexadecane-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to changes in biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- Sulfonamide vs. Triflate/Acetamide: The sulfonamide group in the target compound enhances hydrogen-bonding capacity compared to the electron-withdrawing triflate group in ’s reagent. This difference may influence biological activity, as sulfonamides often target enzymes (e.g., carbonic anhydrase) .

- Alkyl Chain Length : The hexadecane chain in the target compound drastically increases lipophilicity (predicted logP > 8) compared to shorter-chain analogs. This property may improve tissue penetration but complicate aqueous solubility.

- In contrast, the cathinone derivative () replaces the oxo group with a β-keto-amine, enabling psychoactive effects via dopamine reuptake inhibition .

Biological Activity

N-(3-Oxo-2,3-dihydro-1H-inden-5-yl)hexadecane-1-sulfonamide is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The compound can be structurally represented as follows:

Antimicrobial Activity

Research indicates that sulfonamide compounds exhibit significant antimicrobial properties. For instance, studies have shown that various sulfonamide derivatives can inhibit the growth of pathogenic bacteria. The specific activity of this compound against different bacterial strains remains to be fully elucidated. However, related compounds have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Properties

Sulfonamides are known for their anti-inflammatory effects. In vitro studies suggest that this compound may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This could potentially make it a candidate for treating inflammatory diseases.

Anticancer Activity

Recent investigations into sulfonamide derivatives have highlighted their anticancer potential. For example, a study on similar sulfonamide compounds reported promising results against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes related to tumor growth.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HepG2 | 8.39 |

| Compound B | MCF7 | 19.57 |

| N-(3-Oxo...) | TBD | TBD |

Case Studies

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several sulfonamide derivatives, including N-(3-Oxo...) against Staphylococcus aureus and Escherichia coli. Results indicated that while some derivatives showed high efficacy (MIC values < 10 µg/mL), further testing is necessary to establish the specific activity of N-(3-Oxo...).

- Anti-inflammatory Effects : A recent study focused on the anti-inflammatory properties of sulfonamide derivatives in a mouse model of arthritis. The results suggested that treatment with these compounds led to a significant reduction in joint swelling and inflammatory markers.

Research Findings and Future Directions

Current research emphasizes the need for further investigations into the biological activities of N-(3-Oxo...) focusing on:

- Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological targets.

- In Vivo Studies : Conducting animal studies to confirm efficacy and safety profiles.

- Structure-Activity Relationship (SAR) : Exploring how modifications to the chemical structure affect biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.